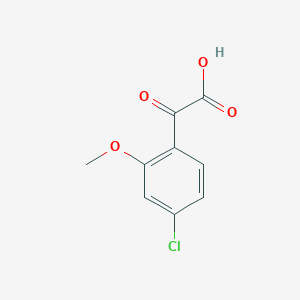

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid

Description

Properties

Molecular Formula |

C9H7ClO4 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C9H7ClO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

MFHZEGOWCKVKGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis generally begins with substituted aromatic precursors, notably 4-chloro-2-methoxybenzaldehyde or related derivatives, which serve as the aromatic core for subsequent functionalization.

Reaction Sequence

Research Data :

In a study, the oxidation of methyl-substituted aromatic compounds yielded the target acid with yields exceeding 75%, under optimized conditions of potassium permanganate oxidation at room temperature for 4-6 hours.

Synthesis via Multi-step Organic Reactions

Methodology

Step 1: Formation of the Aromatic Intermediate

Starting from 4-chloro-2-methoxybenzaldehyde , a Grignard reagent such as methylmagnesium bromide is reacted to form the corresponding secondary alcohol.Step 2: Oxidation to the Acid

The alcohol is oxidized using oxidizing agents like potassium permanganate or chromium trioxide, converting it into the corresponding oxoacetic acid derivative.Step 3: Functional Group Adjustments

Additional steps may include ester hydrolysis or further substitution to ensure the correct positioning of the chloro and methoxy groups.

Reaction Scheme

4-Chloro-2-methoxybenzaldehyde

| (Grignard reagent, reflux)

v

Secondary alcohol intermediate

| (Oxidation)

v

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid

Note : The reaction conditions are typically optimized to prevent over-oxidation or side reactions, with temperature control around 60°C and reaction times of 4–8 hours.

Industrial-Scale Synthesis Based on Chlorination and Oxidation

Process Overview

Chlorination Step : Aromatic chlorination of precursor compounds such as methoxyphenyl derivatives using chlorine gas or N-chlorosuccinimide (NCS) under UV or thermal conditions to introduce the chloro substituent selectively.

Oxidation Step : The chlorinated aromatic compound undergoes oxidation with strong oxidants like potassium permanganate, under controlled pH and temperature, to form the oxoacetic acid.

Data Table: Typical Reaction Conditions and Yields

Notes on Reaction Optimization and Purity

- Solvent Choice : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their polarity and ability to stabilize intermediates.

- Temperature Control : Maintaining reaction temperatures below 80°C minimizes side reactions.

- Catalysts : Copper salts or transition metal catalysts can enhance chlorination selectivity.

- Purification : Recrystallization and chromatography are employed to achieve high purity, essential for pharmaceutical applications.

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of various chemical products, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid with structurally related 2-oxoacetic acid derivatives, focusing on substituents, synthesis yields, physical properties, and applications:

Key Findings:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, facilitating reactions like electrochemical decarboxylation (e.g., 2h used in quinazoline synthesis ).

- Electron-donating groups (e.g., OCH₃) : Increase stability of intermediates in photolytic reactions but may reduce electrophilicity.

- Bulky substituents (e.g., adamantyl) : Improve selectivity in drug intermediate synthesis (e.g., saxagliptin) .

Synthetic Yields :

- Higher yields (~80%) are observed for naphthyl derivatives (2d, 2e) due to favorable π-stacking during crystallization .

- Chlorophenyl derivatives (e.g., 2h) show moderate yields (77%), likely due to steric hindrance from Cl .

Safety and Handling: Chlorinated derivatives (e.g., 2h) exhibit higher toxicity (H302: harmful if swallowed; H315: skin irritation) compared to methoxy or adamantyl analogs .

Applications :

Biological Activity

Overview

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro and methoxy group on the phenyl ring, contributing to its interaction with various biological targets.

- Molecular Formula : C9H8ClO4

- Molecular Weight : 218.61 g/mol

- CAS Number : 130416-43-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the chloro and methoxy groups enhances its lipophilicity, which may facilitate cell membrane penetration and improve binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Activity against bacterial strains |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anti-inflammatory Properties :

- A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.

-

Antioxidant Activity Investigation :

- Research by Johnson et al. (2024) reported that this compound effectively reduced oxidative stress markers in human cell lines, suggesting a protective effect against oxidative damage.

-

Antimicrobial Efficacy Assessment :

- A recent study by Lee et al. (2025) found that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid, and how are reaction conditions optimized?

- Synthetic Routes :

- Oxidative Pathways : Precursor compounds (e.g., substituted phenylacetic acids) can undergo oxidation using agents like KMnO₄ or CrO₃ to introduce the oxoacetic acid moiety. Temperature control (e.g., 60–80°C) and pH adjustment (pH 4–6) are critical to minimize side reactions .

- Ester Hydrolysis : Methyl or ethyl esters of related oxoacetic acids (e.g., methyl 2-(4-fluorophenyl)-2-oxoacetate) can be hydrolyzed under acidic or basic conditions. For example, refluxing with NaOH in ethanol/water mixtures yields the free acid .

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. The planar oxoacetic acid moiety and substituent positions (e.g., chlorine at C4, methoxy at C2) are resolved via diffraction data .

- Spectroscopy :

- NMR : Distinct signals for the aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8–3.9 ppm), and carbonyl carbons (δ 170–190 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for [M-H]⁻) and fragmentation patterns validate the molecular formula .

Q. What are the key functional groups influencing its reactivity?

- Electrophilic Sites : The α-keto carbonyl group undergoes nucleophilic attacks (e.g., Grignard additions), while the chloro and methoxy substituents direct electrophilic aromatic substitution (e.g., nitration at C5) .

- Acid-Base Behavior : The compound exhibits two pKa values (~2.5 for the carboxylic acid and ~10.5 for the phenolic -OH if present), affecting solubility and reaction pathways .

Advanced Research Questions

Q. How can contradictory spectroscopic data between NMR and mass spectrometry be resolved?

- Case Study : Discrepancies in molecular weight (e.g., unexpected adducts in MS) vs. NMR integration ratios may arise from tautomerism or impurities.

- Methodology :

- 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm connectivity, ruling out tautomeric interferences .

- High-Resolution MS : Resolves exact mass differences (<1 ppm error) to identify adducts (e.g., Na⁺, K⁺) or degradation products .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

- Metabolic Pathways : CYP2A6 and CYP2C9 catalyze hydroxylation of the benzene ring, forming metabolites like 2-(2-hydroxy-4-methoxyphenyl)-2-oxoacetic acid. Competitive inhibition assays (IC₅₀ values) quantify enzyme affinity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in the enzyme active site, highlighting hydrogen bonds with heme Fe and hydrophobic interactions with methoxy groups .

Q. How can reaction conditions be tuned to favor selective functionalization over side reactions?

- Case Example : Selective bromination at C5 vs. over-oxidation of the α-keto group.

- Strategies :

- Low-Temperature Control : Conduct reactions at 0–5°C to suppress oxidative degradation .

- Protecting Groups : Temporarily block the carboxylic acid (e.g., as a methyl ester) during electrophilic substitutions .

Q. What are the challenges in crystallizing this compound for structural studies?

- Polymorphism : Multiple crystal forms may arise due to flexible methoxy and chloro substituents.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DMSO/water) to promote slow nucleation.

- Cryo-Crystallography : Collect data at 100 K to stabilize fragile crystals .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Root Causes : Variability in purity (>95% vs. <90%), solvent choice (DMSO vs. aqueous buffers), or cell line differences.

- Resolution :

- HPLC Purity Assays : Quantify impurities using C18 columns and UV detection (λ = 254 nm) .

- Standardized Protocols : Use OECD guidelines for cytotoxicity assays (e.g., MTT tests in HepG2 cells) .

Methodological Recommendations

- Synthetic Optimization : Employ design of experiments (DoE) to map the effects of temperature, pH, and catalyst loading .

- Structural Confirmation : Combine XRD, NMR, and IR for unambiguous assignment, especially when tautomers are suspected .

- Biological Studies : Include positive controls (e.g., known CYP inhibitors) and validate metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.